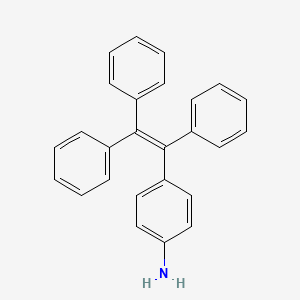

4-(Triphenylethenyl)aniline

Vue d'ensemble

Description

4-(Triphenylethenyl)aniline is a useful research compound. Its molecular formula is C26H21N and its molecular weight is 347.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organic Semiconductor Phenyl-Oligothiophene Derivatives

4-(Triphenylethenyl)aniline, as a derivative, finds applications in organic semiconductor materials. For instance, in the study by Niu et al. (2013), novel phenyl-oligothiophene derivatives containing acetylenic spacers, including a derivative of this compound, were synthesized and exhibited good thermal stability and photovoltaic potential. These derivatives are candidates for organic thin film materials and photovoltaic devices due to their excellent fluorescence properties and strong intermolecular interaction in an optoelectric field (Niu et al., 2013).

Electrochromic Polyurethanes

In another study, novel aromatic polyurethanes containing triphenylamine derivatives were synthesized (Ji et al., 2016). These compounds, incorporating a structure similar to this compound, showed stable and reversible electrochromic properties, making them potential candidates for smart window and memory devices (Ji et al., 2016).

Electrochemical Synthesis for Solar Cells

Shahhosseini et al. (2016) explored a monomer structurally related to this compound for electrochemical synthesis in aqueous solutions. The resulting polymer showed high conductivity and was efficiently used as a counter electrode in dye-sensitized solar cells, demonstrating an increased energy conversion efficiency compared to traditional electrodes (Shahhosseini et al., 2016).

Melamine-Based Dendrimers

In the field of dendrimers, Morar et al. (2018) reported the synthesis and structure of novel G-2 melamine-based dendrimers incorporating a derivative of this compound. These dendrimers showed potential for self-assembly into nano-aggregates, indicating applications in the field of nanotechnology and material science (Morar et al., 2018).

Optoelectronic Applications

Li et al. (2017) studied novel donor–acceptor systems including a derivative of this compound. These systems, when electropolymerized, formed stable conducting polymers with excellent optical contrasts and fast switching speeds, suitable for electrochromic applications in the near-infrared region (Li et al., 2017).

Safety and Hazards

The safety data sheet for aniline, a similar compound, indicates that it is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer . It is advised to handle it with care, using personal protective equipment as required .

Mécanisme D'action

Target of Action

4-(Triphenylethenyl)aniline, also known as 4-(1,2,2-Triphenylvinyl)aniline, is an organic compound with a structure that includes an aniline moiety . Aniline, or phenylamine, is a prototypical aromatic amine . The primary target of aniline and its derivatives is typically the nitrogen atom, which can act as a base due to the lone pair of electrons .

Mode of Action

The mode of action of this compound is primarily through its interaction with other molecules via the nitrogen atom. The lone pair of electrons on the nitrogen atom can form a new bond with a hydrogen atom, leading to various reactions . The presence of the benzene ring allows for resonance stabilization, which means that the substitution is likely to occur at the benzylic position .

Biochemical Pathways

Aniline and its derivatives are known to participate in various reactions, including electrophilic aromatic substitutions . In general, the pathways that break down larger molecules into smaller ones (catabolism) and synthesize larger biomolecules from smaller ones (anabolism) could potentially be affected .

Pharmacokinetics

The basicity of the nitrogen atom in aniline and its derivatives can influence their absorption, distribution, metabolism, and excretion (adme) properties . The nitrogen’s basicity can affect how readily the compound forms bonds with other molecules, which in turn can impact its bioavailability.

Result of Action

The result of the action of this compound depends on the specific reaction it participates in. For example, in electrophilic aromatic substitutions, the compound can undergo reactions such as bromination, yielding tribrominated products .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound reacts vigorously with oxidizing materials, acids, and alkalis . Additionally, the presence of other molecules in the environment can affect the compound’s reactivity. For example, the presence of a strong acid can lead to protonation of the nitrogen atom .

Analyse Biochimique

Biochemical Properties

It is known that the compound has a high molecular weight and a complex structure, which may influence its interactions with enzymes, proteins, and other biomolecules .

Cellular Effects

It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that similar compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that similar compounds can exhibit changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that similar compounds can exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that similar compounds can interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

It is known that similar compounds can interact with various transporters or binding proteins, and can influence their localization or accumulation .

Subcellular Localization

It is known that similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propriétés

IUPAC Name |

4-(1,2,2-triphenylethenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N/c27-24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19H,27H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNQRPKNQRXHQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30580163 | |

| Record name | 4-(Triphenylethenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30580163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919789-80-3 | |

| Record name | 4-(Triphenylethenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30580163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

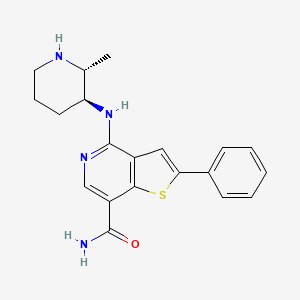

![(3aS,12bS)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B3030482.png)

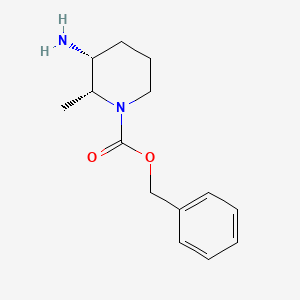

![tert-Butyl 4-[3-(4-fluorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3030494.png)

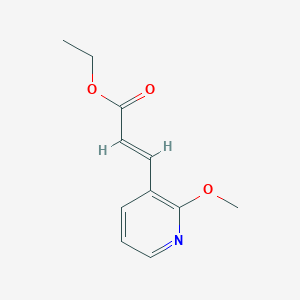

![(4S)-4-Benzyl-2-[(1S)-7'-(diphenylphosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B3030497.png)

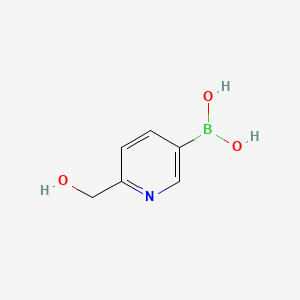

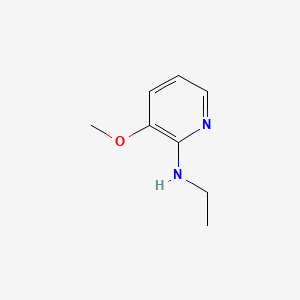

![4-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}benzeneboronic acid hydrochloride](/img/structure/B3030499.png)